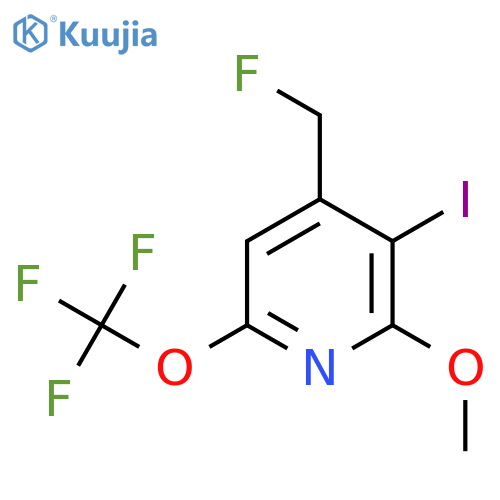

Cas no 1804837-36-2 (4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)

1804837-36-2 structure

商品名:4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine

CAS番号:1804837-36-2

MF:C8H6F4INO2

メガワット:351.036828517914

CID:4833460

4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6F4INO2/c1-15-7-6(13)4(3-9)2-5(14-7)16-8(10,11)12/h2H,3H2,1H3

- InChIKey: DZHOIGWIYXNFLJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C=C1CF)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 229

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 31.4

4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029093945-1g |

4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine |

1804837-36-2 | 97% | 1g |

$1,564.50 | 2022-04-01 |

4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1804837-36-2 (4-(Fluoromethyl)-3-iodo-2-methoxy-6-(trifluoromethoxy)pyridine) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量